Methyl 2-chloro-4-methylnicotinate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-chloro-4-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQVQDYEBIHZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591371 | |
| Record name | Methyl 2-chloro-4-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217811-63-7 | |
| Record name | Methyl 2-chloro-4-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Chloro 4 Methylnicotinate and Analogous Structures
Established Synthetic Routes to Substituted Nicotinate (B505614) Esters
The preparation of substituted nicotinate esters, which are valuable intermediates in the synthesis of numerous compounds, can be achieved through several reliable methods. google.com These include the direct conversion of pyridine (B92270) carboxylic acids, the introduction of the ester functionality via carbonylation of halopyridines, and the construction of the pyridine ring itself through one-pot multicomponent reactions.
Direct Esterification and Transesterification Strategies for Pyridine Carboxylic Acids
Direct esterification of pyridine carboxylic acids is a fundamental and widely used method for the synthesis of the corresponding esters. fiveable.me This process typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. fiveable.me
One common approach is the Fischer esterification, which utilizes an acid catalyst, such as sulfuric acid, to protonate the carbonyl group of the carboxylic acid, thereby enhancing its electrophilicity for attack by the alcohol. libretexts.org The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the alcohol is often used in large excess, serving as both the reactant and the solvent. libretexts.org For instance, methyl nicotinate has been synthesized by reacting nicotinic acid with methanol (B129727) under reflux in the presence of concentrated sulfuric acid. environmentclearance.nic.in A challenge in this method is the potential for the acidic catalyst to form a salt with the basic pyridine nitrogen, which can affect reaction efficiency. researchgate.net To circumvent this, specialized catalytic systems have been developed, such as using a pre-formed salt of a pyridine carboxylic acid ester with a strong acid as the catalyst, which allows for direct distillation of the product from the reaction mixture. google.com
Alternative esterification methods under milder conditions have also been developed to accommodate sensitive substrates. The use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitates the formation of esters at room temperature by activating the carboxylic acid. orgsyn.org Another approach involves the use of diazomethane (B1218177), which provides a high-yield conversion of carboxylic acids to their methyl esters without the need for harsh acidic conditions. prepchem.comprepchem.com For example, methyl 2-chloronicotinate has been synthesized by treating 2-chloronicotinic acid with a solution of diazomethane in ether. prepchem.comprepchem.com
Table 1: Comparison of Direct Esterification Methods for Pyridine Carboxylic Acids
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Carboxylic acid, excess alcohol, strong acid catalyst (e.g., H₂SO₄) | Reflux | Inexpensive reagents, straightforward | Harsh conditions, potential for side reactions |
| DCC/DMAP Coupling | Carboxylic acid, alcohol, DCC, DMAP | Room temperature | Mild conditions, high yields | DCC is a known allergen, formation of dicyclohexylurea byproduct |
| Diazomethane Esterification | Carboxylic acid, diazomethane | Low temperature | High yields, mild conditions | Diazomethane is toxic and explosive |
Transesterification is another valuable strategy for the synthesis of nicotinate esters. This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comlibretexts.org This method is particularly useful when the desired alcohol is more valuable or less volatile than the alcohol being replaced. The reaction is an equilibrium process, and to shift the equilibrium towards the desired product, a large excess of the reactant alcohol is typically used. libretexts.orgyoutube.com For example, ethyl 2-chloro-4-methylnicotinate can be converted to methyl 2-methoxy-4-methylnicotinate by reaction with sodium methylate in methanol. google.com
Carbonylation Reactions from Halopyridines in Nicotinate Synthesis
Carbonylation reactions offer a powerful method for the synthesis of nicotinate esters from halopyridine precursors. This approach involves the introduction of a carbonyl group (CO) into an organic molecule, typically using a transition metal catalyst. Palladium-catalyzed carbonylation has been extensively studied for the conversion of aryl halides to esters. rsc.org
In a typical procedure, a halopyridine is reacted with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base. The catalytic cycle generally involves the oxidative addition of the halopyridine to a low-valent palladium species, followed by the insertion of carbon monoxide into the palladium-carbon bond to form a palladated acyl complex. Subsequent reaction with an alcohol (alcoholysis) releases the ester product and regenerates the active palladium catalyst.
A variety of palladium sources can be used, including palladium on carbon (Pd/C), and the reaction conditions can be tuned to optimize the yield of the desired ester. rsc.org For instance, a series of aryl chlorides have been successfully carbonylated to their corresponding methyl esters at elevated temperatures in the presence of a 5% Pd/C catalyst. rsc.org The efficiency of the catalytic system can sometimes be enhanced by the addition of promoters. rsc.org While the direct carbonylation of 2-chloropyridines can be challenging, related transformations on other aryl halides provide a strong basis for the application of this methodology to the synthesis of nicotinate esters. For example, palladium-catalyzed carbonylation of aryl fluorosulfates with aryl formates has been developed as an efficient route to esters, demonstrating the versatility of this approach with different leaving groups. mdpi.com
Table 2: Key Parameters in Palladium-Catalyzed Carbonylation of Halopyridines
| Parameter | Description | Common Examples |
| Halopyridine | The starting material containing a halogen atom. | 2-chloropyridine (B119429), 3-bromopyridine |
| Carbon Monoxide Source | Provides the carbonyl group for the ester. | CO gas, formates |
| Alcohol | Reacts with the acyl-palladium intermediate to form the ester. | Methanol, ethanol (B145695) |
| Palladium Catalyst | Facilitates the carbonylation reaction. | Pd(OAc)₂, Pd/C, PdCl₂(PPh₃)₂ |
| Ligand | Modifies the properties of the palladium catalyst. | Triphenylphosphine (PPh₃), Xantphos |
| Base | Neutralizes the hydrogen halide formed during the reaction. | Triethylamine, potassium carbonate |
One-Pot Multicomponent Reactions for Pyridine Ring Formation
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules, including substituted pyridines, from simple and readily available starting materials. rsc.orgtjnpr.org These reactions involve the combination of three or more reactants in a single reaction vessel to form a product that contains portions of all the initial components.
A classic and widely used MCR for pyridine synthesis is the Hantzsch pyridine synthesis. While the original Hantzsch synthesis produces dihydropyridines that require a subsequent oxidation step, various modifications have been developed to yield the aromatic pyridine ring directly. These reactions typically involve the condensation of an aldehyde, a β-ketoester, and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).
For the synthesis of highly functionalized pyridines, including those with cyano and ester substituents, MCRs often employ starting materials like ethyl cyanoacetate (B8463686). For example, 3-cyano-2-pyridone derivatives can be synthesized through a one-pot reaction of an aldehyde, an activated nitrile substrate like ethyl cyanoacetate or malononitrile, and a nitrogen source. tjnpr.org The reaction cascade can involve a series of steps such as Knoevenagel condensation, Michael addition, and intramolecular cyclization. tjnpr.org In one instance, substituted pyridine derivatives were synthesized via a one-pot, four-component reaction of an aldehyde, ethyl acetoacetate (B1235776), malononitrile, and 2-aminopyridine (B139424) in ethanol with a catalytic amount of a base. jetir.org
The versatility of MCRs allows for the generation of a wide array of substituted pyridines by varying the starting components. These methods are often favored for their operational simplicity, mild reaction conditions, and the ability to build molecular complexity in a single step. rsc.orgtjnpr.org
Synthesis of Precursors and Derivatization Pathways for Methyl 2-chloro-4-methylnicotinate
The synthesis of the target compound, this compound, can be approached by first preparing a key precursor, 2-chloro-4-methylnicotinic acid, and then converting it to the desired methyl ester. Alternatively, the pyridine ring can be constructed with the required substitution pattern already in place through cyclization reactions.
Synthesis of 2-Chloro-4-methylnicotinic Acid and its Conversion
A common strategy for obtaining this compound is through the esterification of its corresponding carboxylic acid, 2-chloro-4-methylnicotinic acid. The synthesis of this acid can be achieved through various routes. One method involves the oxidation of a 3-alkyl group on a 2-chloropyridine ring. For example, 2-chloro-3-methylpyridine (B94477) can be oxidized to 2-chloronicotinic acid, although this can require harsh conditions. patsnap.com A patent describes the one-step oxidation of 2-chloro-3-alkylpyridines to 2-chloronicotinic acid using ozone in the presence of an acetate catalyst. google.com
Another approach starts from 2-chloro-4-methylnicotinonitrile. The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The synthesis of 2-chloro-4-methylnicotinonitrile itself can be accomplished through a multi-step process. patsnap.com
Once 2-chloro-4-methylnicotinic acid is obtained, it can be converted to this compound via standard esterification procedures as described in section 2.1.1. For example, reaction with methanol in the presence of an acid catalyst or conversion to the acid chloride followed by reaction with methanol would yield the target ester. A patent describes a method for producing nicotinic acid derivatives where ethyl 2-chloro-4-methylnicotinate is a key intermediate, which can be prepared and subsequently used in further reactions. google.com
Cyclization Reactions Employing Ethyl Cyanoacetate and Acetone (B3395972) Derivatives
The pyridine ring of this compound can be constructed through a cyclization reaction involving readily available starting materials. A patented method describes the synthesis of 2-chloro-3-amino-4-methylpyridine (B1178857) starting from the dehydration and condensation of ethyl cyanoacetate and acetone. The resulting condensation product is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) to form a conjugated enamine. This intermediate undergoes cyclization in the presence of hydrochloric acid and ethanol to form ethyl 2-chloro-4-methylnicotinate. This ester can then be used as is or converted to other derivatives.
The reaction sequence highlights the utility of building the substituted pyridine core from acyclic precursors. The initial condensation of ethyl cyanoacetate and acetone forms a β-enamino ester or a related species, which is a common strategy in the synthesis of pyridones and pyridines. The subsequent steps introduce the remaining carbon atom and facilitate the cyclization and aromatization to the pyridine ring.
Utilization of Enamino Keto Esters in Substituted Nicotinic Acid Ester Synthesis
A versatile and efficient one-pot method for synthesizing highly substituted nicotinic acid esters, including 4-chloro and 4-bromo derivatives, has been developed utilizing easily accessible enamino keto esters. nih.govacs.orgacs.org This strategy involves a formylation step followed by an in situ intramolecular cyclization under optimized Vilsmeier reaction conditions. nih.govacs.org The process allows for the introduction of up to four different substituents onto the pyridine ring in a single step, avoiding the use of expensive reagents or intermediates. acs.org
The reaction's success is sensitive to several factors, including the solvent and temperature. Studies have shown that dimethylformamide (DMF) is the preferred solvent over halogenated alternatives, and an optimal temperature range of 80–85 °C provides the best results. acs.org The yield can be further improved by adding the enamino keto ester to the preheated Vilsmeier reagent and minimizing the reaction time. acs.org
The scope of this transformation has been explored with various enamino keto esters, which can be prepared through methods like the tin(IV) chloride-assisted addition of ethyl acetoacetate to nitriles or via the Blaise reaction followed by in situ acylation. acs.org This methodology provides a direct and facile route to compounds structurally analogous to this compound. For instance, treatment of an appropriate enamino keto ester with 3 equivalents of the Vilsmeier reagent in DMF for one hour at 80-85°C leads to the corresponding 4-chloronicotinic acid ester. acs.org
Another relevant synthetic pathway starts from ethyl cyanoacetate and acetone, which undergo condensation. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal to form a conjugated enamine. This intermediate is subsequently cyclized using hydrochloric acid and ethanol to yield 2-chloro-4-methyl-ethyl nicotinate, a close analog of the title compound. patsnap.com This ethyl ester can then be further processed, for example, through ammonolysis to form the corresponding amide. patsnap.com
Table 1: Optimized Conditions for the Synthesis of 4-Halonicotinic Acid Esters from Enamino Keto Esters acs.org
| Parameter | Optimal Condition |
| Reagent | Vilsmeier Reagent (3 equiv.) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80–85 °C |
| Reaction Time | 1 hour |
| Procedure | Addition of enamino keto ester to preheated reagent |
Advanced and Sustainable Synthetic Approaches
The development of more environmentally friendly and efficient synthetic methods is a key focus in modern chemistry. For pyridine derivatives, enzymatic and biomimetic approaches are at the forefront of this endeavor.
Enzymatic Catalysis for Nicotinamide (B372718) Derivative Synthesis from Methyl Nicotinate
Enzymatic catalysis offers a green and highly efficient alternative for the synthesis of nicotinamide derivatives from methyl nicotinate. The lipase (B570770) Novozym® 435, from Candida antarctica, has been successfully employed for this purpose, particularly in continuous-flow microreactors. nih.gov This method allows for high product yields (ranging from 81.6% to 88.5%) with significantly shorter reaction times compared to traditional batch processes. nih.gov
The efficiency of the enzymatic reaction is influenced by several parameters. A systematic study revealed that tert-amyl alcohol is an effective and environmentally friendly reaction medium. nih.gov The optimal reaction temperature was found to be 50 °C, which provides the maximum product yield. nih.gov The reusability of the enzyme is another significant advantage of this system, contributing to its sustainability. nih.gov
This biocatalytic strategy has been applied to a range of substrates, including methyl nicotinate, methyl 6-chloronicotinate, and various amines, demonstrating its broad applicability for creating a library of nicotinamide derivatives. nih.gov The use of microbial hydrolytic enzymes, such as nitrilases, represents another important avenue in the enzymatic synthesis of nicotinic acid and its derivatives. nih.govfrontiersin.org For instance, nitrilase from Rhodococcus rhodochrous J1 has been used to convert 3-cyanopyridine (B1664610) to nicotinic acid with 100% yield. nih.govfrontiersin.org
Table 2: Effect of Reaction Parameters on Enzymatic Synthesis of Nicotinamide Derivatives nih.gov
| Parameter | Condition | Effect on Yield |
| Catalyst | Novozym® 435 | High catalytic activity |
| Solvent | tert-Amyl Alcohol | High yield (82.4 ± 1.2%) |
| Temperature | 50 °C | Maximum yield obtained |
| Reaction Time | 35 minutes (in microreactor) | Significantly shorter than batch process |
| Substrate Ratio | Optimal ratio enhances yield | Varies with specific substrates |
Biomimetic Synthetic Strategies for Pyridine Carboxylates
Biomimetic synthesis seeks to emulate natural processes to achieve chemical transformations. In the context of pyridine carboxylates, one strategy involves mimicking the function of natural hydride donors like NADPH. Quantum chemical calculations have explored a mechanism where pyridine itself acts as a recyclable organo-hydride donor for the reduction of CO2 to methanol. arxiv.org
This proposed cycle begins with the formation of a dearomatized 1,2-dihydropyridine species from pyridine through a series of proton and electron transfer steps. arxiv.org This dihydropyridine, driven by its tendency to regain aromaticity, can then catalytically transfer a hydride to CO2 and its subsequent reduction intermediates (formic acid and formaldehyde). arxiv.org This process demonstrates a biomimetic approach to C-H bond formation, a fundamental transformation in the synthesis of complex organic molecules. arxiv.org
While not a direct synthesis of this compound, this strategy highlights a sophisticated, nature-inspired approach to manipulating the pyridine core, which could potentially be adapted for the synthesis of complex pyridine carboxylates. The development of synthetic methods for pyridine-carboxylate derivatives is also driven by their use as inhibitors for biological targets, such as human 2-oxoglutarate (2OG)-dependent oxygenases, which represents another intersection of synthesis and biological function. nih.gov
Applications of Methyl 2 Chloro 4 Methylnicotinate As a Synthetic Intermediate
Intermediate in Pharmaceutical Synthesis and Drug Discovery Research
The structural backbone of methyl 2-chloro-4-methylnicotinate is a key component in the architecture of various pharmacologically active molecules. Its utility spans from the synthesis of established antiviral agents to the development of novel therapeutics targeting a range of diseases.
Synthesis of Key Precursors for Anti-HIV Agents (e.g., Nevirapine)
A prominent application of this compound lies in its role as a precursor for the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. beilstein-journals.orgresearchgate.netdoaj.org The synthesis of Nevirapine often involves the use of 2-chloro-3-amino-4-picoline (CAPIC) as a key intermediate. beilstein-journals.orgresearchgate.netdoaj.orgvcu.edu While not a direct precursor in all reported syntheses, related nicotinic acid derivatives are fundamental to creating the core structure of Nevirapine. vcu.edugoogle.com For instance, a process for Nevirapine synthesis involves reacting a cyclopropylaminonicotinate ester with CAPIC. vcu.edugoogle.com The development of efficient synthetic routes to these pyridine-based building blocks is crucial for ensuring a stable and cost-effective supply of this essential medicine. beilstein-journals.orgresearchgate.netdoaj.org Research has focused on developing continuous synthesis methods for precursors to Nevirapine, highlighting the industrial importance of these intermediates. beilstein-journals.orgresearchgate.netdoaj.org
Building Block for Kinase Inhibitors and Acetylcholinesterase Modulators
The pyridine (B92270) scaffold is a common feature in many kinase inhibitors, a class of drugs that target protein kinases to interfere with cancer cell signaling pathways. The development of novel kinase inhibitors is an active area of research, with a focus on creating compounds with high potency and selectivity. nih.govgoogle.comnih.gov Substituted quinazolines, which can be synthesized from pyridine derivatives, have shown promise as c-Src kinase inhibitors. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided results, its structural motifs are relevant to the broader class of heterocyclic compounds used in kinase inhibitor design. nih.govnih.gov
Furthermore, the core structure of this compound is related to compounds that modulate the activity of acetylcholinesterase, an enzyme critical for nerve impulse transmission. Research into acetylcholinesterase modulators is vital for the development of treatments for neurodegenerative diseases like Alzheimer's.
Contribution to the Development of Novel Therapeutic Agents
The versatility of the substituted pyridine ring structure makes it a valuable component in the discovery of new therapeutic agents beyond anti-virals and kinase inhibitors. nih.govnih.gov The ability to modify the chlorine and ester functionalities of this compound allows for the creation of a diverse library of compounds for biological screening. nih.govnih.gov For example, analogs of (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK), a potent anti-HIV agent, have been synthesized with various substitutions to explore structure-activity relationships. nih.gov These studies demonstrate how modifications to the core structure can significantly impact biological activity, underscoring the importance of versatile building blocks in drug discovery. nih.govnih.gov
Application in Agrochemical Synthesis
In addition to its role in pharmaceuticals, this compound is a key starting material in the synthesis of modern agrochemicals, contributing to food security through the control of fungal diseases and other agricultural pests.
Precursor for Fungicide Production (e.g., Pyriofenone)
This compound is a direct precursor in the synthesis of Pyriofenone, a fungicide used to control powdery mildew on crops such as cereals and grapes. chemicalbook.comnih.govepa.gov The synthesis of Pyriofenone begins with this compound, which undergoes a series of reactions including a nucleophilic aromatic substitution (SNAr) to introduce a methoxy (B1213986) group, followed by chlorination and further transformations to yield the final active ingredient. chemicalbook.com This fungicide is an example of an aryl phenyl ketone, and its development highlights the importance of this class of compounds in modern agriculture. nih.govepa.gov
Synthesis of Herbicidal and Insecticidal Compounds
The chemical framework of this compound is also utilized in the synthesis of various herbicidal and insecticidal compounds. The reactivity of the chloro- and ester- groups allows for the introduction of different functional groups, leading to a wide range of molecules with potential pesticidal activity. For example, the synthesis of 2-methyl-4-chloro-phenoxyethylate, a common herbicide, involves chlorination of a phenolic compound. google.com While not a direct synthesis from this compound, it demonstrates the utility of chlorinated methyl-substituted aromatic rings in creating herbicidally active molecules. The structural similarity suggests that derivatives of this compound could be explored for the development of new herbicides and insecticides.
Preparation of Diverse Heterocyclic and Aromatic Structures
The strategic placement of functional groups on the pyridine ring of this compound makes it an ideal starting material for creating a wide array of more complex molecular architectures.
This compound is a key precursor for synthesizing a range of poly-substituted pyridine derivatives. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, and the ester group can be readily converted into other functionalities.
A significant application is the synthesis of 2-chloro-3-amino-4-methylpyridine (B1178857). patsnap.comchemicalbook.com This transformation is typically achieved through a two-step process starting from the corresponding nicotinate (B505614) ester. First, the methyl or ethyl ester is converted to 2-chloro-4-methyl-nicotinamide via ammonolysis, often by treating it with ammonia (B1221849) gas at elevated temperatures. patsnap.com Subsequently, the resulting amide undergoes a Hofmann degradation reaction to yield the desired 3-amino product. patsnap.com This amino-substituted pyridine is a crucial intermediate for more complex molecules. chemicalbook.com
The reactivity of the starting material allows for the introduction of various substituents onto the pyridine core, leading to a library of derivatives with different electronic and steric properties, which is highly valuable in medicinal chemistry and materials science. The general approach often involves the reaction of 2-amino-4-methylpyridine (B118599) with phosphorus oxychloride to yield the 2-chloro-4-methylpyridine (B103993) derivative, which can then be further functionalized. google.com
Table 1: Synthesis of 2-chloro-3-amino-4-methylpyridine
| Starting Material | Reagents | Product | Application |
|---|---|---|---|
| Ethyl 2-chloro-4-methyl-nicotinate | 1. Ammonia | 2-chloro-4-methyl-nicotinamide | Intermediate |
The derivatives of this compound are instrumental in constructing fused heterocyclic systems, where another ring is annelated to the pyridine core. These fused systems are prevalent in pharmacologically active compounds.
A prominent example is the use of 2-chloro-3-amino-4-methylpyridine, derived from the nicotinate ester, as the key intermediate in the synthesis of Nevirapine. patsnap.comchemicalbook.com Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection and features a dipyridodiazepinone core, which is a complex fused pyridine system. patsnap.comchemicalbook.com
Furthermore, related 2-chloropyridine (B119429) derivatives, such as 2-chloro-3-cyanopyridines, are widely used for the synthesis of thieno[2,3-b]pyridines. researchgate.net This synthesis often involves the reaction of the 2-chloropyridine with a sulfur-containing nucleophile, like a thioglycolic acid ester, followed by an intramolecular cyclization. researchgate.net The resulting thienopyridines exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. researchgate.net While the direct use of this compound is less commonly cited for this specific fusion, its conversion to other key intermediates like nitriles or amides opens pathways to these valuable fused systems.
The chemical versatility of this compound and its parent acid, 2-chloro-4-methyl-nicotinic acid, establishes them as valuable starting materials for generating chemically diverse scaffolds for research libraries. sigmaaldrich.com These libraries, comprising a multitude of related but structurally distinct compounds, are essential for high-throughput screening in drug discovery and materials science.
The ability to perform substitutions at the 2-position and modify the carboxylate group at the 3-position allows for the systematic creation of a wide range of pyridine analogs. For instance, the chloro group can be displaced by various nucleophiles (amines, alcohols, thiols), while the ester can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or converted to an amide. Each of these transformations leads to a new branch of potential compounds. This synthetic flexibility enables the exploration of a broad chemical space around the 4-methylpyridine (B42270) core, facilitating the discovery of novel compounds with desired biological or physical properties. sigmaaldrich.com The synthesis of complex molecules like Nevirapine from this scaffold underscores its importance in creating libraries of pharmacologically relevant compounds. chemicalbook.com
Table 2: Mentioned Compounds
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | Methyl 2-chloro-4-methylpyridine-3-carboxylate | C₈H₈ClNO₂ |
| Ethyl 2-chloro-4-methyl-nicotinate | Ethyl 2-chloro-4-methylpyridine-3-carboxylate | C₉H₁₀ClNO₂ |
| 2-chloro-4-methyl-nicotinamide | 2-chloro-4-methylpyridine-3-carboxamide | C₇H₇ClN₂O |
| 2-chloro-3-amino-4-methylpyridine | 2-chloro-4-methylpyridin-3-amine | C₆H₇ClN₂ |
| Nevirapine | 11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] patsnap.comgoogle.comdiazepin-6-one | C₁₅H₁₄N₄O |
| Thieno[2,3-b]pyridine | Thieno[2,3-b]pyridine | C₇H₅NS |
| 2-chloro-4-methyl-nicotinic acid | 2-chloro-4-methylpyridine-3-carboxylic acid | C₇H₆ClNO₂ |
| 2-amino-4-methylpyridine | 4-methylpyridin-2-amine | C₆H₈N₂ |
Future Research Directions and Unexplored Avenues for Methyl 2 Chloro 4 Methylnicotinate
Development of Novel and Greener Synthetic Methodologies
The pursuit of environmentally benign chemical processes is a paramount goal in modern synthetic chemistry. Future research concerning Methyl 2-chloro-4-methylnicotinate should prioritize the development of novel and greener synthetic methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions and the use of stoichiometric amounts of toxic reagents.
Exploration into microwave-assisted organic synthesis (MAOS) presents a promising avenue for a more sustainable production of this compound. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating methods. nih.gov The application of one-pot multicomponent reactions, which allow for the synthesis of complex molecules in a single step from multiple starting materials, could also dramatically improve the efficiency and atom economy of the synthesis. nih.gov
Furthermore, the investigation of solvent-free reaction conditions or the use of greener solvents, such as water or bio-based solvents, would substantially reduce the environmental footprint of the synthesis. rsc.orgmdpi.com Research into catalytic methods that can replace stoichiometric reagents will also be crucial. For instance, the development of recyclable catalysts could streamline purification processes and reduce chemical waste. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Pyridine (B92270) Derivatives
| Methodology | Advantages | Disadvantages |
| Conventional Synthesis | Well-established protocols | Often requires harsh conditions, generates significant waste |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, cleaner reactions | Requires specialized equipment |
| Multicomponent Reactions | High atom economy, reduced reaction steps | Can be challenging to optimize |
| Solvent-Free Synthesis | Reduced waste, minimal environmental impact | Limited by reactant solubility and melting points |
Exploration of Advanced Catalytic Systems for Selective Functionalization
The pyridine core of this compound offers multiple sites for functionalization. The development of advanced catalytic systems for the selective modification of this scaffold is a key area for future research. Transition-metal catalysis, in particular, has emerged as a powerful tool for the direct C-H functionalization of pyridine rings, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. chemrxiv.orgnih.gov
Future investigations should focus on the application of palladium, rhodium, and other transition metals to catalyze the selective introduction of various functional groups at specific positions on the pyridine ring of this compound. chemrxiv.orgnih.gov This would enable the synthesis of a diverse library of derivatives with tailored electronic and steric properties. For instance, palladium-catalyzed C-H arylation could be employed to introduce novel aryl or heteroaryl substituents, potentially leading to compounds with interesting photophysical or biological properties. chemrxiv.org
Moreover, the exploration of photocatalytic methods for C-H functionalization represents a frontier in this field. nih.gov These methods often proceed under mild reaction conditions and can provide access to unique reactivity patterns that are not achievable with traditional thermal catalysis. The development of catalysts that can selectively functionalize the C-H bonds at the C5 or C6 positions of the pyridine ring would be particularly valuable, as these positions are often less reactive.
In-depth Mechanistic Studies of Complex Reaction Pathways
A thorough understanding of the reaction mechanisms underpinning the synthesis and functionalization of this compound is essential for the rational design of improved synthetic protocols. Future research should involve in-depth mechanistic studies of key transformations to elucidate the roles of catalysts, reagents, and reaction conditions.
For instance, detailed kinetic and spectroscopic studies of palladium-catalyzed C-H functionalization reactions could provide valuable insights into the catalytic cycle, including the mechanism of C-H activation and the nature of the key intermediates. chemrxiv.org Computational methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways and predict the outcomes of different catalytic systems. chemrxiv.org
Similarly, a deeper understanding of the mechanisms of nucleophilic aromatic substitution (SNAr) reactions at the C2 position of the pyridine ring is crucial for controlling the selectivity of these transformations. acs.org Mechanistic investigations could reveal the influence of the methyl and ester groups on the reactivity of the C2-chloro substituent and guide the development of conditions for the selective introduction of a wide range of nucleophiles.
Application in the Design and Synthesis of Functional Materials
The pyridine scaffold is a ubiquitous component of functional organic materials due to its unique electronic properties and ability to coordinate with metal ions. nih.govnih.gov Future research should explore the potential of this compound as a building block for the design and synthesis of novel functional materials.
Derivatives of this compound could be incorporated into organic light-emitting diodes (OLEDs), where the pyridine moiety can serve as an electron-transporting or hole-transporting component. nih.gov By strategically modifying the substituents on the pyridine ring, the electronic properties of the resulting materials can be fine-tuned to optimize device performance.
Furthermore, the ability of the pyridine nitrogen to act as a ligand for transition metals opens up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials could have applications in areas such as gas storage, catalysis, and sensing. The specific substitution pattern of this compound could lead to materials with unique structural and functional properties.
Table 2: Potential Applications of Functionalized this compound Derivatives
| Application Area | Potential Function of the Pyridine Moiety |
| Organic Electronics (OLEDs) | Electron-transporting or hole-transporting material |
| Coordination Polymers/MOFs | Ligand for metal ions, catalytic center |
| Agrochemicals & Pharmaceuticals | Bioactive scaffold |
Integration into Automated Synthesis Platforms and Combinatorial Chemistry Libraries
The increasing demand for new molecules in drug discovery and materials science has driven the development of automated synthesis platforms and high-throughput screening techniques. The integration of this compound into these workflows could significantly accelerate the discovery of new compounds with desired properties.
Future research should focus on developing robust and reliable synthetic routes for the functionalization of this compound that are amenable to automation. nih.gov This would enable the rapid generation of large and diverse libraries of derivatives for biological or materials screening. The use of solid-phase synthesis or fluorous-tagging strategies could facilitate the purification of these libraries.
The creation of combinatorial libraries based on the this compound scaffold would allow for the systematic exploration of the chemical space around this core structure. nih.govnih.gov By varying the substituents at different positions on the pyridine ring, it would be possible to identify structure-activity relationships and optimize the properties of the resulting compounds for specific applications. This approach has the potential to significantly accelerate the discovery of new pharmaceuticals, agrochemicals, and functional materials.
Q & A
Q. What experimental parameters are critical for optimizing the synthesis of methyl 2-chloro-4-methylnicotinate?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters:
- Temperature : Elevated temperatures (80–120°C) may favor nucleophilic substitution but risk side reactions (e.g., ester hydrolysis).
- Catalyst selection : Use of Lewis acids (e.g., FeCl₃) or bases (e.g., K₂CO₃) to enhance chlorination efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may complicate purification .
- Purity validation : Post-synthesis characterization via HPLC (≥95% purity threshold) and spectral analysis (¹H/¹³C NMR) to confirm structural integrity .
Q. How can researchers ensure reproducibility in purification protocols for this compound?
- Methodological Answer : Reproducibility hinges on:
- Chromatographic techniques : Column chromatography with gradient elution (hexane:ethyl acetate ratios 8:1 to 4:1) to isolate the ester.
- Crystallization conditions : Solvent pair selection (e.g., ethanol/water) based on solubility data (see for analogous compounds) .
- Documentation : Detailed retention factors (Rf) and melting point ranges (compare with literature values, e.g., mp 214–215°C for 6-methylnicotinic acid in ) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectral analysis : ¹H NMR (δ 8.5–8.7 ppm for pyridinic protons), IR (C=O stretch ~1700 cm⁻¹), and mass spectrometry (m/z 185.6 [M+H]⁺).
- Chromatographic cross-validation : Compare retention times with structurally similar nicotinate derivatives ( lists analogs like methyl nicotinoyl acetate) .
- Elemental analysis : Confirm Cl content via combustion analysis (theoretical Cl%: 19.2%) .
Advanced Research Questions
Q. How can reaction mechanisms for this compound synthesis be elucidated to resolve conflicting data?
- Methodological Answer :
- Kinetic studies : Monitor intermediate formation via in-situ FTIR or LC-MS to identify rate-determining steps (e.g., chlorination vs. esterification).
- Isotopic labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer pathways (see for deuterated analogs) .
- Computational modeling : Density Functional Theory (DFT) to compare activation energies of proposed pathways .
Q. What strategies mitigate batch-to-batch variability in biological activity studies involving this compound?
- Methodological Answer :
- Standardized bioassays : Use positive/negative controls (e.g., IC₅₀ comparisons with reference inhibitors) and replicate experiments (n ≥ 3).
- Impurity profiling : LC-MS to identify and quantify side products (e.g., dechlorinated byproducts) impacting bioactivity .
- Dose-response normalization : Express activity as % inhibition relative to vehicle controls, with error bars reflecting SEM .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound derivatives?
- Methodological Answer :
- Derivatization libraries : Synthesize analogs with substituent variations (e.g., 4-fluoro, 4-bromo) using parallel synthesis.
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., kinases) .
- Data triangulation : Correlate in vitro activity (e.g., IC₅₀) with computed descriptors (e.g., logP, polar surface area) .
Q. What statistical approaches resolve contradictions in toxicity data for this compound?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies (e.g., LD₅₀ in rodent models) using random-effects models to account for heterogeneity.
- Confounder adjustment : Control for variables like solvent choice (e.g., DMSO vs. saline) in dose-response curves .
- Sensitivity analysis : Test robustness of conclusions by excluding outlier datasets .
Methodological Guidelines
- Experimental design : Follow for structuring methods (e.g., separating synthesis and characterization) and for pharmacological data reporting .
- Data validation : Cross-check spectral data with public databases (e.g., PubChem, ChemSpider) per and .
- Ethical compliance : Adhere to waste disposal protocols for chlorinated compounds (analogous to guidelines in and ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
